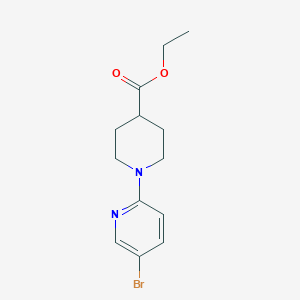

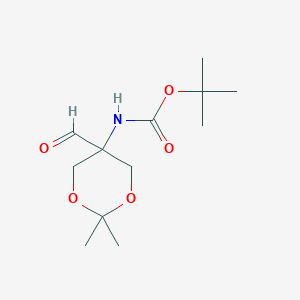

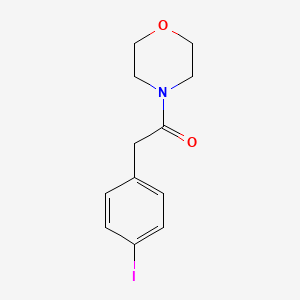

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Ethylene and Ethylene Precursors in Plant Biology

Research has highlighted the significance of ethylene and its biochemical precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), in plant biology. ACC, despite being a simple molecule, plays multifaceted roles beyond just being the precursor of ethylene, such as in plant growth and stress susceptibility (B. V. D. Poel & D. Straeten, 2014). This research underscores the complexity and potential applications of seemingly simple chemical compounds in biological systems.

Synthetic Routes in Drug Development

A review of synthetic routes for Vandetanib, a therapeutic compound, highlights the importance of analyzing and optimizing synthetic pathways for industrial production. The study discusses how different synthetic routes were evaluated to find the most suitable one for Vandetanib's production, emphasizing yield and commercial viability (W. Mi, 2015). This research illustrates the critical role of synthetic chemistry in drug development and the potential relevance to the synthesis and application of "Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate".

Ethylmercury Transport Across Membranes

A study examining whether ethylmercury-containing compounds cross the blood-brain barrier (BBB) provides insights into the transport mechanisms of similar ethyl-containing compounds. The research found that ethylmercury compounds are actively transported across membranes, potentially implicating similar transport mechanisms for other ethyl-containing compounds (J. Kern et al., 2019). Understanding these transport mechanisms is crucial for assessing the bioavailability and potential therapeutic applications of chemical compounds.

Esterification of Natural Polymers

Research on the esterification of hyaluronan, a natural polymer, to create new biocompatible materials highlights the potential of chemical modifications to enhance the properties of natural substances for clinical applications (D. Campoccia et al., 1998). This study suggests that chemical modifications, such as esterification, could be explored for "Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate" to develop new materials or compounds with desired properties.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with cyclooxygenase (cox) enzymes and produce nitric oxide (NO) in macrophages . These targets play crucial roles in inflammation and immune response, respectively.

Mode of Action

Based on the actions of structurally similar compounds, it may inhibit the cox enzymes, blocking the synthesis of pro-inflammatory prostaglandins . Additionally, it might stimulate the production of NO in macrophages, mediating tumoricidal and bactericidal actions .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins . It may also influence the nitric oxide pathway in macrophages, leading to tumoricidal and bactericidal effects .

Pharmacokinetics

Result of Action

The result of the compound’s action would likely be a reduction in inflammation due to the inhibition of pro-inflammatory prostaglandins . Additionally, the production of NO in macrophages could lead to tumoricidal and bactericidal effects .

Eigenschaften

IUPAC Name |

ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-2-18-13(17)10-5-7-16(8-6-10)12-4-3-11(14)9-15-12/h3-4,9-10H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESNNHKNHDMKBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Difluoromethyl)-4,9-dimethoxyfuro[3,2-g]chromen-5-one](/img/structure/B3132093.png)

![4,9-Dibromonaphtho[2,3-C][1,2,5]selenadiazole](/img/structure/B3132100.png)

![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3132112.png)

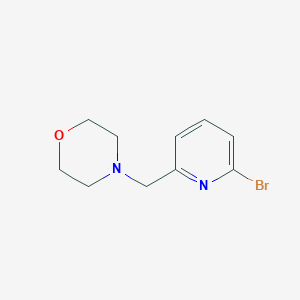

![1-[(5-Bromopyridin-2-yl)methyl]-4-methylpiperazine](/img/structure/B3132178.png)

![Piperazine, 1-[(5-bromo-2-pyridinyl)methyl]-4-ethyl-](/img/structure/B3132184.png)